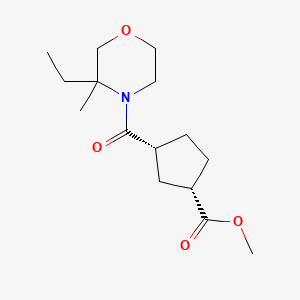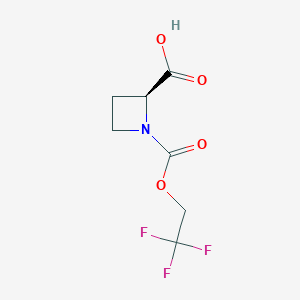![molecular formula C10H11ClFNO5S B7337996 (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid, also known as CFTR corrector, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid involves the binding of the compound to the mutant this compound protein, which stabilizes its structure and promotes its trafficking to the cell membrane. This results in increased chloride transport across the membrane and improved lung function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound improves the folding and trafficking of mutant this compound proteins to the cell membrane, resulting in increased chloride transport across the membrane.
In vivo studies have shown that the compound improves lung function and reduces pulmonary exacerbations in CF patients. The compound has also been shown to have minimal toxicity and adverse effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid in lab experiments include its high purity and high yield, as well as its well-characterized mechanism of action. The compound has also been extensively studied in vitro and in vivo, making it a reliable tool for studying this compound function and the pathogenesis of CF.
The limitations of using this compound in lab experiments include its specificity for mutant this compound proteins, which limits its use in studying other ion channels or transporters. The compound also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid include the development of more potent and selective this compound correctors, as well as the evaluation of their efficacy in combination with other this compound modulators. The compound may also have potential therapeutic applications in other diseases that involve ion transport defects, such as chronic obstructive pulmonary disease and asthma.
Métodos De Síntesis
The synthesis of (2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid involves a multi-step process that includes the reaction of 2-chloro-5-fluoroaniline with 2,3-epoxybutane, followed by the reaction of the resulting compound with sulfonyl chloride. The final product is obtained by the reaction of the intermediate with sodium hydroxide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) patients. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which encodes for a protein that regulates the transport of chloride ions across cell membranes.
This compound correctors, such as this compound, have been shown to improve the folding and trafficking of mutant this compound proteins to the cell membrane, thereby restoring their function. This has led to improved lung function and reduced pulmonary exacerbations in CF patients.
Propiedades
IUPAC Name |
(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO5S/c1-5(14)9(10(15)16)13-19(17,18)8-4-6(12)2-3-7(8)11/h2-5,9,13-14H,1H3,(H,15,16)/t5-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZCYSPDRQVMMY-CDUCUWFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile](/img/structure/B7337923.png)
![(1R,2R)-2-[(6-ethyl-2-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7337926.png)
![[(2S)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337931.png)
![(1R,2R)-2-[(4-methoxypyrimidin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7337936.png)
![5-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7337950.png)
![(1R,2R)-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7337951.png)

![4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide](/img/structure/B7337965.png)
![(2R)-1-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7337972.png)
![2-[(1S,2R)-2-hydroxycyclohexyl]-1-(4-hydroxy-2-phenylpyrrolidin-1-yl)ethanone](/img/structure/B7337979.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)

![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
